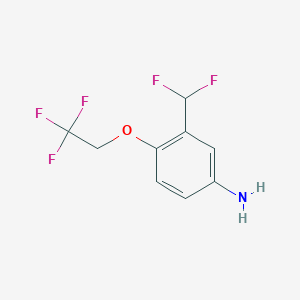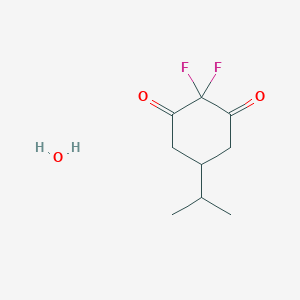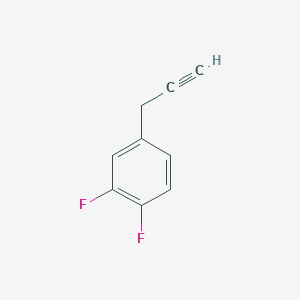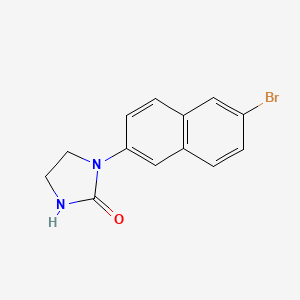![molecular formula C19H18ClN3O5S B12082045 6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloxacillin is a semi-synthetic penicillin antibiotic used primarily to treat infections caused by staphylococci that produce beta-lactamase . It is a chlorinated derivative of oxacillin and belongs to the beta-lactam class of antibiotics . Cloxacillin is effective against beta-hemolytic streptococcal, pneumococcal, and staphylococcal infections .
Preparation Methods
Cloxacillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid (6-APA). The synthetic route involves the acylation of 6-APA with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods often employ large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Cloxacillin undergoes various chemical reactions, including:
Oxidation: Cloxacillin can be oxidized under specific conditions, leading to the formation of degradation products.
Substitution: Cloxacillin can participate in substitution reactions, particularly involving the beta-lactam ring.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products that can be analyzed using chromatographic techniques .
Scientific Research Applications
Cloxacillin has a wide range of scientific research applications, including:
Mechanism of Action
Cloxacillin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis . This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . Cloxacillin’s large R chain prevents beta-lactamases from binding, making it effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Cloxacillin is similar to other beta-lactam antibiotics, such as oxacillin, flucloxacillin, and dicloxacillin . it is unique due to its chlorinated derivative structure, which enhances its stability against beta-lactamase enzymes . Compared to oxacillin, cloxacillin has a broader spectrum of activity against beta-lactamase-producing staphylococci . Flucloxacillin and dicloxacillin are also effective against similar bacterial strains but differ in their pharmacokinetic properties and clinical applications .
Similar compounds include:
- Oxacillin
- Flucloxacillin
- Dicloxacillin
- Amoxicillin
- Cefazoline
Cloxacillin’s unique structure and stability make it a valuable antibiotic in the treatment of resistant bacterial infections.
Properties
IUPAC Name |
6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOLIRLGBULYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859049 |
Source


|
| Record name | 6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

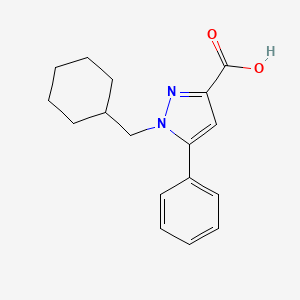
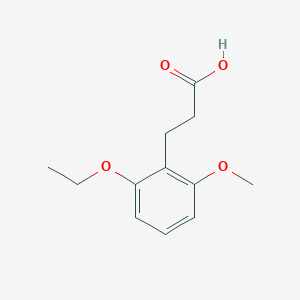
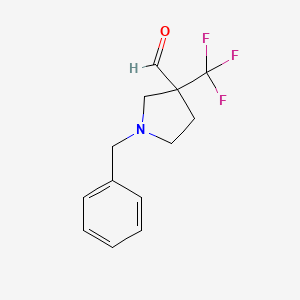
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
